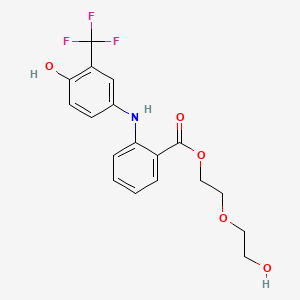Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)-, 2-(2-hydroxyethoxy)ethyl ester
CAS No.: 82578-51-6
Cat. No.: VC17159985
Molecular Formula: C18H18F3NO5
Molecular Weight: 385.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 82578-51-6 |
|---|---|
| Molecular Formula | C18H18F3NO5 |
| Molecular Weight | 385.3 g/mol |
| IUPAC Name | 2-(2-hydroxyethoxy)ethyl 2-[4-hydroxy-3-(trifluoromethyl)anilino]benzoate |
| Standard InChI | InChI=1S/C18H18F3NO5/c19-18(20,21)14-11-12(5-6-16(14)24)22-15-4-2-1-3-13(15)17(25)27-10-9-26-8-7-23/h1-6,11,22-24H,7-10H2 |
| Standard InChI Key | NVFSLOJEQRYMFK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)OCCOCCO)NC2=CC(=C(C=C2)O)C(F)(F)F |
Introduction
Chemical Identification and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)benzoic acid 2-(2-hydroxyethoxy)ethyl ester, reflects its intricate architecture. Its molecular formula, , comprises 18 carbon atoms, 18 hydrogens, three fluorines, one nitrogen, and five oxygens . The presence of a trifluoromethyl (-CF) group enhances electronegativity, while the hydroxyethoxyethyl ester contributes to hydrophilicity.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 82578-51-6 | |
| Molecular Weight | 385.37 g/mol | |
| Beilstein Reference | 6075199 | |
| Synonyms | 2-(2-Hydroxyethoxy)ethyl N-(4-hydroxy-3-trifluoromethylphenyl)anthranilate |
Structural Features and Functional Groups
The molecule integrates three critical functional regions:
-
Benzoic Acid Core: Serves as the scaffold, enabling esterification and hydrogen bonding.
-
Amino-linked Trifluoromethylphenol: The -NH- group bridges the benzoic acid to a phenolic ring bearing a -CF substituent, enhancing metabolic stability and membrane permeability .
-
Hydroxyethoxyethyl Ester: The ester group () and ethylene glycol moiety () improve solubility and modulate pharmacokinetics .
Mechanistic Considerations
While detailed toxicodynamic data are unavailable, the -CF group’s electron-withdrawing nature may influence cytochrome P450 interactions, potentially delaying hepatic clearance. The hydroxyethoxyethyl chain’s hydrophilicity likely limits blood-brain barrier penetration, reducing neurotoxicity risks .
Comparative Analysis with Structural Analogs
Ester vs. Carboxylic Acid Derivatives
Replacing the carboxylic acid (-COOH) with a hydroxyethoxyethyl ester (-OCOOCHCHOCHCHOH) increases molecular weight by 88.12 g/mol and alters physicochemical properties:
-
Solubility: Esterification enhances lipophilicity (logP ≈ 3.1 vs. 2.5 for the acid) .
-
Metabolic Stability: Esters resist rapid hydrolysis in gastric fluid, prolonging systemic exposure.
Trifluoromethyl Substitution Effects
The -CF group at the phenyl ring’s 3-position sterically hinders enzymatic degradation while enhancing binding affinity to hydrophobic protein pockets. This modification is prevalent in NSAIDs (e.g., celecoxib), suggesting anti-inflammatory potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume